![molecular formula C17H16N2O5S2 B2665431 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896335-34-5](/img/structure/B2665431.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis information for “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide” is not available, thiazole derivatives have been synthesized and studied for their various pharmaceutical applications . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Applications De Recherche Scientifique
Antiarrhythmic Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide and its derivatives demonstrate significant Class III antiarrhythmic activity. Studies have shown these compounds to be potent in prolonging the action potential duration, which is crucial in treating arrhythmias. They effectively increase the ventricular fibrillation threshold and can restore sinus rhythm, making them promising for cardiac arrhythmia treatment (Ellingboe et al., 1992).
Antimicrobial and Antiviral Properties
Research indicates potential antimicrobial and antiviral applications, particularly in treating malaria and COVID-19. Theoretical and computational studies, including molecular docking, have highlighted the efficacy of sulfonamide derivatives in inhibiting pathogens like Plasmodium species and SARS-CoV-2 (Fahim & Ismael, 2021).
Antidopaminergic Properties
Some derivatives exhibit significant antidopaminergic properties, making them potential candidates for antipsychotic medications. Their ability to interact with dopamine receptors, and their distinct symptomatic responses compared to existing antipsychotics, suggest their utility in treating psychiatric disorders (Högberg et al., 1990).
Anti-inflammatory and Analgesic Agents
The derivatives of this compound have been synthesized and tested for anti-inflammatory and analgesic properties. Compounds synthesized from benzodifuranyl and 1,3,5-triazines showed significant inhibition of cyclooxygenase enzymes and had notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antibacterial Activity
Some synthesized compounds with the benzothiazole moiety have shown promising antibacterial activity, particularly against bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds were effective at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Antioxidant Activity
Studies on novel benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives show significant in vitro antioxidant activities. This suggests potential applications in combating oxidative stress-related diseases (Yakan et al., 2020).
Cardioprotective Properties
Compounds with a methylsulfonyl moiety, related to this compound, have shown potential in treating cardiac ischemia and reperfusion injuries. They act as Na+/H+ exchanger inhibitors, preserving cellular integrity and improving cardiac function (Baumgarth et al., 1997).
Photovoltaic Performance
In the field of solar cell technology, derivatives of this compound have been explored to improve the morphology and performance of polycarbazole-based bulk heterojunction solar cells. They contribute to enhanced domain structure and hole mobility, leading to higher power conversion efficiency (Chu et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-13-8-12-15(9-14(13)24-2)25-17(18-12)19-16(20)10-5-4-6-11(7-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZNASSSFAYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
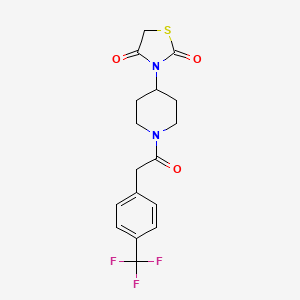
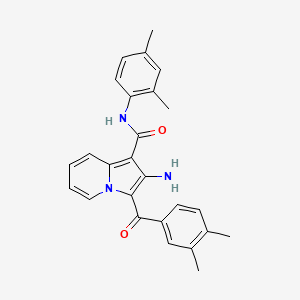
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2665350.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)
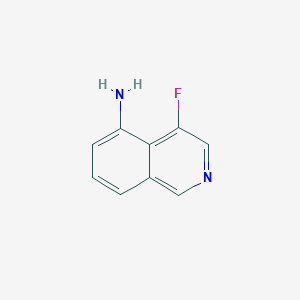
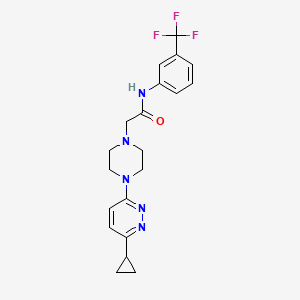
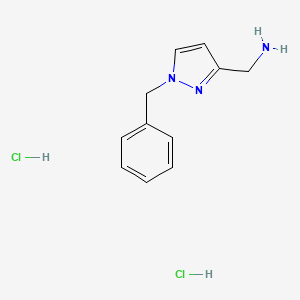
![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2665360.png)

![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2665363.png)
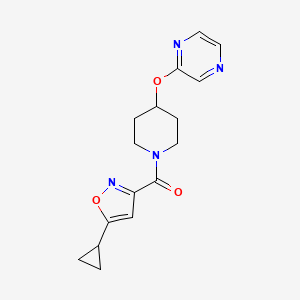
![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2665368.png)
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide](/img/structure/B2665369.png)
![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2665371.png)
